molecular formula C12H15N B8745973 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine

Cat. No. B8745973
M. Wt: 173.25 g/mol
InChI Key: HUZDSOAKGQNGOR-UHFFFAOYSA-N
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Patent
US08877779B2

Procedure details

To 2a,3,4,5-tetrahydro-2H-acenaphthylen-1-one oxime (7.00 g) was added a solution (about 65%, 50 ml) of sodium bis(2-methoxyethoxy)aluminum dihydride in toluene, and the mixture was stirred with heating at 80° C. for 2 hr. After cooling to room temperature, the reaction mixture was poured into ice water, and the mixture was extracted with chloroform. After concentration under reduced pressure, the residue was extracted with 1N hydrochloric acid. The aqueous layer was alkalified with potassium carbonate, and extracted with chloroform. The extract was washed with saturated brine, dried over sodium sulfate, and concentrated under reduced pressure to give the title compound (5.34 g, 83%).
Name
2a,3,4,5-tetrahydro-2H-acenaphthylen-1-one oxime
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:13]O)[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][CH:3]3[CH2:2]1.[H-].[H-].COCCO[Al+]OCCOC.[Na+]>C1(C)C=CC=CC=1>[CH:1]1([NH2:13])[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][CH:3]3[CH2:2]1 |f:1.2.3.4|

Inputs

Step One
Name
2a,3,4,5-tetrahydro-2H-acenaphthylen-1-one oxime
Quantity
7 g
Type
reactant
Smiles
C1(CC2CCCC3=CC=CC1=C23)=NO
Name
Quantity
50 mL
Type
reactant
Smiles
[H-].[H-].COCCO[Al+]OCCOC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC2CCCC3=CC=CC1=C23)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.34 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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